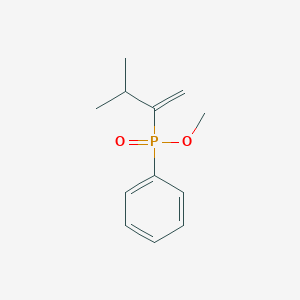
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a phenyl ring and a methyl (3-methylbut-1-en-2-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-methylbut-1-en-2-yl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl (3-methylbut-1-en-2-yl) alcohol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the phosphinic acid and the alcohol.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3-methylbut-1-en-2-yl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Phenylphosphinic acid: Lacks the methyl (3-methylbut-1-en-2-yl) group.
Methylphenylphosphinate: Contains a methyl group instead of the methyl (3-methylbut-1-en-2-yl) group.
3-Methylbut-1-en-2-ylphosphinic acid: Lacks the phenyl group.
Uniqueness: Methyl (3-methylbut-1-en-2-yl)phenylphosphinate is unique due to the presence of both the phenyl and methyl (3-methylbut-1-en-2-yl) groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60899-41-4 |
|---|---|
Molecular Formula |
C12H17O2P |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
[methoxy(3-methylbut-1-en-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C12H17O2P/c1-10(2)11(3)15(13,14-4)12-8-6-5-7-9-12/h5-10H,3H2,1-2,4H3 |
InChI Key |
ITUPVVDHCRRSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)P(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
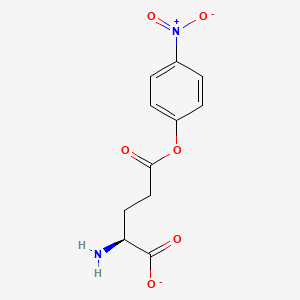
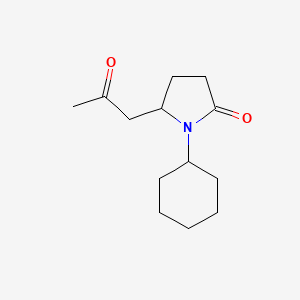
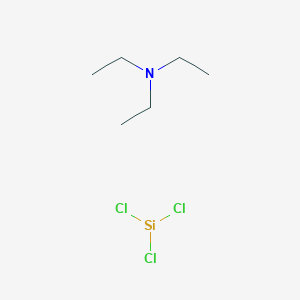
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)

![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
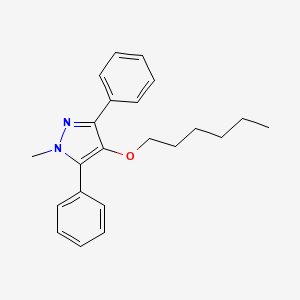
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
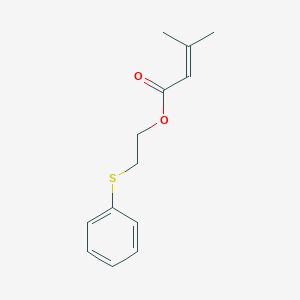
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
